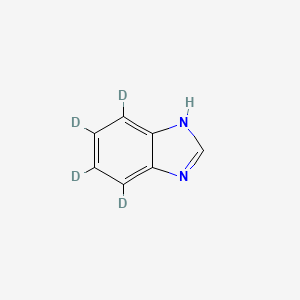

Benzimidazole-4,5,6,7-D4

Vue d'ensemble

Description

Benzimidazole-4,5,6,7-D4 is a deuterated derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself is known for its wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The deuterated version, this compound, is particularly interesting for its enhanced stability and unique isotopic effects, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acid derivatives or aldehydes . For Benzimidazole-4,5,6,7-D4, the process includes the incorporation of deuterium atoms at specific positions. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling, using reagents like sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The deuterated version would require the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms.

Analyse Des Réactions Chimiques

Types of Reactions: Benzimidazole-4,5,6,7-D4 undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Typically involving reducing agents such as sodium borohydride.

Substitution: Reactions with halogens or other electrophiles to introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and air oxygen under mild conditions.

Reduction: Sodium borohydride in alcoholic solvents.

Substitution: Halogens, alkyl halides, and other electrophiles in the presence of catalysts like copper acetate.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Applications De Recherche Scientifique

Pharmacological Applications

Antipsychotic Drug Development

Benzimidazole derivatives, including Benzimidazole-4,5,6,7-D4, have been explored as potential antipsychotic agents. Recent studies indicate that these compounds can act as mixed D2/5HT1A ligands, showing significant binding affinity to dopamine and serotonin receptors. For instance, a study synthesized several substituted phenylpiperazines linked to benzimidazole structures and evaluated their pharmacological profiles. Some compounds exhibited promising results as candidates for antipsychotic drugs due to their ability to modulate neurotransmitter systems effectively .

Anticancer Activity

this compound has also been investigated for its anticancer properties. Research has shown that certain benzimidazole derivatives can selectively inhibit tumor cell growth under hypoxic conditions. In vitro studies demonstrated that some synthesized compounds exhibited significant antiproliferative effects against various cancer cell lines, suggesting their potential as hypoxia-selective anticancer agents . The stability of these compounds under specific conditions was analyzed using advanced techniques like RP-UPLC, confirming their viability for further biological evaluations .

Antiviral Properties

Recent findings have highlighted the antiviral potential of benzimidazole derivatives against various viral infections. Compounds derived from benzimidazole have shown efficacy against enteroviruses and herpes simplex virus by inhibiting viral replication and cytopathic effects in infected cells . The mechanism of action often involves interference with viral DNA synthesis and cellular entry processes.

Chemical Synthesis and Stability Studies

The synthesis of this compound involves complex chemical reactions that allow for the incorporation of deuterium at specific positions on the benzimidazole ring. This modification enhances the stability and bioavailability of the compound in biological systems. Studies have established analytical methods to assess the stability of these derivatives under various environmental conditions, which is crucial for their development as therapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets, including enzymes and receptors. Benzimidazole-4,5,6,7-D4, like other benzimidazole derivatives, can inhibit the activity of specific enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the compound’s therapeutic effects .

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound with a wide range of pharmacological activities.

2-Substituted Benzimidazoles: Known for their enhanced biological activities due to the presence of various substituents.

Deuterated Benzimidazoles: Other deuterated derivatives with similar isotopic effects and enhanced stability.

Uniqueness: Benzimidazole-4,5,6,7-D4 is unique due to its specific deuterium incorporation, which can lead to improved stability and altered pharmacokinetics compared to non-deuterated analogs. This makes it particularly valuable in isotope labeling studies and in the development of new therapeutic agents .

Activité Biologique

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. Among these, Benzimidazole-4,5,6,7-D4 is a notable compound that has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer effects and other relevant biological activities based on current research findings.

Overview of Benzimidazole Derivatives

Benzimidazole is a bicyclic structure that has been widely utilized in drug development. Its derivatives exhibit various pharmacological properties, making them valuable in treating numerous diseases. The structure of this compound includes deuterium at positions 4, 5, 6, and 7 of the benzimidazole ring system, which may influence its biological properties compared to non-deuterated analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Notably, research has shown that compounds similar to this compound can selectively target hypoxic tumor cells. This selectivity is crucial as tumor microenvironments often exhibit low oxygen levels (hypoxia), which can render conventional therapies less effective.

-

Cytotoxicity : Studies have demonstrated that benzimidazole derivatives induce cytotoxic effects in various cancer cell lines. For instance:

- Human Lung Adenocarcinoma (A549) and Human Malignant Melanoma (WM115) cells were treated with benzimidazole derivatives to assess their cytotoxicity using the WST-1 assay. The results indicated significant inhibition of cell proliferation in a dose-dependent manner .

- Compounds such as 2b showed promising results as potential hypoxia-selective agents with IC50 values indicating effective cytotoxicity against these cell lines .

- Apoptosis Induction : The ability of benzimidazole derivatives to induce apoptosis has been confirmed through caspase activity assays. The exposure of cancer cells to these compounds resulted in increased apoptotic cell death under hypoxic conditions .

- DNA Damage : The EpiQuick in situ DNA damage assay revealed that benzimidazole derivatives could cause significant DNA damage in cancer cells. This property is particularly relevant for developing targeted cancer therapies that exploit the unique metabolic characteristics of tumor cells .

Comparative Efficacy

A comparative analysis of various benzimidazole derivatives has shown differences in their efficacy based on structural modifications:

| Compound | IC50 (μM) | Cell Line | Notes |

|---|---|---|---|

| 1a | 30.2 ± 1.2 | A549 | Highest anticancer activity observed |

| 2a | >500 | A549 | Increased cell viability at low concentrations |

| 2b | 479.5 ± 3.6 | A549 | Moderate cytotoxicity; potential hypoxia-selective agent |

| 1c | 79.5–115 | A549 | Promising activity with lower toxicity |

Antimicrobial and Other Biological Activities

Beyond anticancer properties, benzimidazole derivatives have shown a broad spectrum of biological activities:

- Antimicrobial Activity : Some studies report significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain halogen-substituted benzimidazoles exhibited MIC values comparable to established antibiotics like nitrofurantoin against MRSA strains .

- Antiparasitic Effects : Research indicates that benzimidazole derivatives possess activity against protozoan parasites such as Trypanosoma cruzi, demonstrating their potential as antiparasitic agents .

Case Studies and Research Findings

Several case studies underline the therapeutic potential of benzimidazole derivatives:

- A study evaluated the effect of a series of benzimidazole derivatives on leukemia and solid tumors. Results indicated strong cytotoxic effects against K562 leukemia cells at concentrations as low as 2.68 μmol/L .

- Another investigation focused on the synthesis of novel benzimidazole-triazole hybrids that exhibited enhanced antimicrobial and antiviral activities compared to their parent compounds .

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJCKYKOHLVJF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC=N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.